molecular formula C6H7BrClN B12524000 4-(Chloromethyl)pyridine;hydrobromide CAS No. 651723-94-3

4-(Chloromethyl)pyridine;hydrobromide

Cat. No.: B12524000
CAS No.: 651723-94-3
M. Wt: 208.48 g/mol
InChI Key: YHTCBNLCSVDFEE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridine;hydrobromide is a chemical compound with the molecular formula C6H6ClN·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)pyridine;hydrobromide can be synthesized through the bromination of 4-(Chloromethyl)pyridine using hydrobromic acid. The reaction typically involves the use of a brominating agent such as pyridine hydrobromide perbromide, which reacts with 4-(Chloromethyl)pyridine under controlled conditions to yield the hydrobromide salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)pyridine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Chloromethyl)pyridine;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)pyridine;hydrobromide involves its reactivity as a halomethylated pyridine derivative. The chloromethyl group is highly reactive, allowing it to participate in various nucleophilic substitution reactions. This reactivity is leveraged in the synthesis of complex molecules, where the compound acts as an intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)pyridine;hydrobromide is unique due to its specific reactivity and the position of the chloromethyl group on the pyridine ring. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Properties

CAS No.

651723-94-3

Molecular Formula

C6H7BrClN

Molecular Weight

208.48 g/mol

IUPAC Name

4-(chloromethyl)pyridine;hydrobromide

InChI

InChI=1S/C6H6ClN.BrH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H

InChI Key

YHTCBNLCSVDFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCl.Br

Origin of Product

United States

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